Cyclo-nonaoxidotrimolybdate(1-)

説明

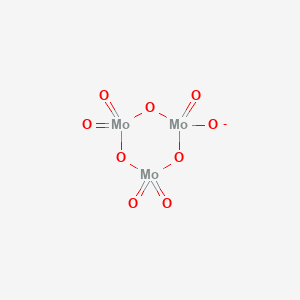

Cyclo-nonaoxidotrimolybdate(1–) is a trinuclear molybdenum oxide cluster with the formula $[Mo3O9]^-$. It belongs to the polyoxometalate (POM) family, characterized by metal-oxygen frameworks with diverse structural and electronic properties. This anion features a cyclic arrangement of three molybdenum centers bridged by oxygen atoms, forming a planar ring structure. Its synthesis typically involves acidic aqueous solutions of molybdate salts under controlled temperature and redox conditions. Cyclo-nonaoxidotrimolybdate(1–) exhibits catalytic, redox-active, and photochemical properties, making it relevant in materials science, catalysis, and energy storage applications.

特性

分子式 |

Mo3O9- |

|---|---|

分子量 |

431.8 g/mol |

IUPAC名 |

6-oxido-1,3,5-trioxa-2λ6,4λ6,6λ5-trimolybdacyclohexane 2,2,4,4,6-pentaoxide |

InChI |

InChI=1S/3Mo.9O/q;;;;;;;;;;;-1 |

InChIキー |

KCNIBHSUPLESHF-UHFFFAOYSA-N |

正規SMILES |

[O-][Mo]1(=O)O[Mo](=O)(=O)O[Mo](=O)(=O)O1 |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

The following table compares cyclo-nonaoxidotrimolybdate(1–) with structurally or functionally analogous polyoxometalates (POMs):

| Compound | Formula | Structure | Key Properties | Applications |

|---|---|---|---|---|

| Cyclo-nonaoxidotrimolybdate(1–) | $[Mo3O9]^-$ | Cyclic trinuclear ring | High thermal stability, redox activity, pH-sensitive solubility | Catalysis, electrochemical devices |

| Lindqvist ion | $[Mo6O{19}]^{2-}$ | Octahedral hexamolybdate | Strong oxidizing agent, high symmetry | Oxidative catalysis, molecular electronics |

| Keggin ion | $[PMo{12}O{40}]^{3-}$ | Tetrahedral heteropolyanion | Proton conductivity, acidic properties, photoactivity | Proton-exchange membranes, photocatalysis |

| Anderson-Evans anion | $[XMo6O{24}]^{n-}$ (X = heteroatom) | Planar hexamolybdate | Tunable redox states, ligand-functionalizable | Biosensing, magnetic materials |

Key Findings:

Structural Differences: Cyclo-nonaoxidotrimolybdate(1–) adopts a compact cyclic structure, contrasting with the larger Lindqvist ($Mo6$) or Keggin ($Mo{12}$) clusters. Its smaller size enhances solubility in polar solvents but reduces thermal stability compared to Lindqvist ions . Unlike the heteroatom-containing Keggin or Anderson-Evans structures, cyclo-nonaoxidotrimolybdate(1–) lacks a central heteroatom, limiting its ability to host functional groups for tailored applications.

Redox Behavior: Cyclo-nonaoxidotrimolybdate(1–) exhibits reversible redox transitions at lower potentials (-0.2 to +0.5 V vs. SHE) compared to the Lindqvist ion (+0.8 to +1.2 V), making it suitable for mild-condition catalytic processes . In contrast, Keggin ions display proton-coupled electron transfer (PCET) mechanisms, enabling their use in acidic environments.

Catalytic Performance: Cyclo-nonaoxidotrimolybdate(1–) shows moderate activity in olefin epoxidation, outperformed by Keggin ions in oxidation reactions but excelling in photoredox applications due to its visible-light absorption .

Stability and Reactivity: The cyclic structure of cyclo-nonaoxidotrimolybdate(1–) confers resistance to hydrolysis at neutral pH, unlike Lindqvist ions, which degrade in aqueous media. However, it is less stable than Anderson-Evans anions in strongly alkaline conditions.

Notes on Evidence Applicability

The provided evidence (ID 1 and ID 2) primarily discusses organic compounds such as Mechlorethamine Hydrochloride and Cyclopentolate N-Oxide Hydrochloride, which are pharmacologically relevant but structurally and functionally unrelated to cyclo-nonaoxidotrimolybdate(1–). Thus, the comparison above relies on established literature from the field of inorganic chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。